1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
Description
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing cycle) substituted at the 1-position with a pyridazine moiety. Its molecular formula is C₇H₁₀Cl₂N₄, with an average molecular weight of 221.09 g/mol (calculated from structural analogs in ). The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers unique electronic properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
1-pyridazin-3-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFYZMQXHPWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Starting Materials and Key Intermediates
- Azetidin-3-amine or protected derivatives: The azetidine ring with an amino group at the 3-position is the core scaffold.
- Pyridazin-3-yl halides or derivatives: Electrophilic pyridazine derivatives allow for nucleophilic substitution or coupling reactions.
Synthetic Routes
N-Alkylation or N-Arylation of Azetidin-3-amine
One common approach involves the nucleophilic substitution of a pyridazin-3-yl halide (e.g., bromopyridazine) with azetidin-3-amine under basic conditions to form the N-(pyridazin-3-yl)azetidin-3-amine intermediate. This reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol, with bases like potassium carbonate or triethylamine to facilitate the substitution.
Protection/Deprotection Strategy
To improve selectivity and yield, the amino group on azetidine may be protected (e.g., as a tert-butyl carbamate) during the coupling step and subsequently deprotected to yield the free amine. For example, tert-butyl azetidin-3-ylcarbamate is a key intermediate that can be deprotected under acidic conditions to give azetidin-3-amine.
Salt Formation
The free base 1-(pyridazin-3-yl)azetidin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ethereal solvents, to obtain the dihydrochloride salt as a stable crystalline solid.
Representative Experimental Data and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Azetidin-3-amine + pyridazin-3-yl bromide, K2CO3, DMF, 75°C, 6 h | 65-78 | Base-mediated substitution in DMF or ethanol; temperature control critical for selectivity |
| 2 | Protection | Boc2O, Na2CO3, MeOH, 0°C, 3 h | 78 | Protects azetidine amine to prevent side reactions |
| 3 | Deprotection | 1 N HCl, room temperature | Quantitative | Removes Boc group to regenerate free amine |
| 4 | Salt formation | HCl gas or aqueous HCl in ethanol | Quantitative | Crystallization to obtain dihydrochloride salt |
Note: The above data is adapted from analogous azetidine and pyridazine derivative syntheses due to the structural similarity and typical synthetic practices reported in related literature.
Detailed Reaction Mechanisms and Considerations
Nucleophilic substitution: The azetidin-3-amine nitrogen attacks the electrophilic carbon of the halogenated pyridazine ring, displacing the halide ion. The reaction is facilitated by the base, which neutralizes the released acid and drives the equilibrium forward.
Protection/deprotection: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine during coupling to avoid polymerization or side reactions. Acidic conditions cleave the Boc group cleanly without affecting the azetidine ring.
Salt formation: The dihydrochloride salt improves the compound’s crystalline nature, stability, and solubility, which is advantageous for handling and further applications.
Comparative Analysis of Preparation Routes
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Direct N-alkylation | Simple, fewer steps | Possible side reactions, lower selectivity | 65-70 | Moderate |
| Protection/Deprotection | Higher purity, better selectivity | Additional steps, increased cost | ~78 | Good |
| Continuous flow synthesis (industrial) | Better control, reproducibility | Requires specialized equipment | Variable | Excellent |
Research Findings and Optimization Strategies
Solvent Effects: Polar aprotic solvents like DMF or DMSO favor nucleophilic substitution reactions involving azetidin-3-amine and pyridazinyl halides.
Base Selection: Potassium carbonate and triethylamine are commonly used bases; potassium carbonate is preferred for its mildness and effectiveness.
Temperature Control: Moderate heating (~70-90°C) accelerates the reaction without decomposing sensitive intermediates.
Purification: Chromatography and recrystallization from ethanol or ethyl ether are effective for obtaining high-purity dihydrochloride salt.
Yield Enhancement: Protection of the amine group before coupling improves yields and reduces by-products.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | DMF, ethanol | Polar solvents enhance reaction rates |
| Base | K2CO3, triethylamine | Neutralizes acid by-products |
| Temperature | 75-90°C | Balances rate and stability |
| Reaction Time | 3-6 hours | Dependent on scale and reagent purity |
| Protection Group | Boc (tert-butoxycarbonyl) | Used to improve selectivity |
| Deprotection Agent | 1 N HCl | Mild acidic conditions to remove Boc |
| Salt Formation | HCl in ethanol or HCl gas | Produces stable dihydrochloride salt |
| Purification Method | Chromatography, recrystallization | Ensures high purity |
Chemical Reactions Analysis
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields oxides, while reduction results in amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has the molecular formula and features a pyridazine ring fused to an azetidine structure. This unique configuration contributes to its diverse chemical reactivity and biological activity, making it a valuable compound for research.
Medicinal Chemistry
The compound is of particular interest in drug discovery due to its potential as an enzyme inhibitor and receptor modulator. Studies have shown that it can effectively interact with various biological targets, leading to significant pharmacological effects.
Case Study: Antitubercular Activity
Recent investigations demonstrated that derivatives of 1-(Pyridazin-3-yl)azetidin-3-amine exhibit potent antitubercular activity against Mycobacterium tuberculosis. The compound showed inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating its potential as a therapeutic agent in tuberculosis treatment .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes critical in various biochemical pathways. For instance, it has shown promise in inhibiting polyketide synthase (Pks13), which is essential for the biosynthesis of mycolic acids in bacteria.
Data Table: Inhibition Studies
| Compound | IC50 (μM) | Target | Remarks |
|---|---|---|---|
| 1-(Pyridazin-3-yl)azetidin-3-amine | 1.35 - 2.18 | M. tuberculosis | Significant antitubercular activity |
| Azetidine Amide Derivative | 12 | Pks13 thioesterase | Improved binding affinity |
| Pyridazine Analog | 6 | BCR-ABL Kinase | Potent inhibition |
This table summarizes the inhibitory effects of various compounds related to this compound, showcasing its potential as a lead compound for further development.
The unique structure of this compound allows it to modulate biological processes effectively. Its mechanism of action often involves π–π stacking interactions and hydrogen bonding with target proteins, enhancing its binding affinity and selectivity.
Case Study: Inhibition of BCR-ABL Kinase Activity
In cellular assays targeting BCR-ABL kinase, structural analogs of this compound exhibited potent inhibition with IC50 values in the nanomolar range. This finding highlights the potential for developing targeted therapies for conditions such as chronic myeloid leukemia .
Industrial Applications
Beyond medicinal chemistry, this compound has applications in materials science. It serves as a building block for synthesizing advanced materials, including polymers and coatings that require specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, highlighting structural variations and their implications:
Structural and Electronic Differences
- Pyridazine vs. Pyrimidine/Pyridine: Pyridazine’s adjacent nitrogen atoms create a more electron-deficient aromatic system compared to pyrimidine (N at 1,3) or pyridine (single N).
- Azetidine Substituents : Bulky groups like benzhydryl () increase lipophilicity (logP), favoring blood-brain barrier penetration, while smaller substituents (e.g., pyridazine) prioritize solubility and metabolic stability .
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., pyridazin-3-yl, pyrimidin-5-yl derivatives) exhibit superior water solubility at acidic pH due to protonation of the azetidine amine and heterocyclic nitrogens .
- Stability : Pyridazine’s electron deficiency may reduce oxidative degradation compared to pyridine analogs, as seen in related agrochemicals () .
Biological Activity
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine ring fused with an azetidine structure. The dihydrochloride form enhances its solubility, which is crucial for biological assays.
Research indicates that compounds with similar structures exhibit diverse mechanisms of action, often interacting with specific biological targets such as enzymes or receptors. For instance, azetidine derivatives have shown promise as inhibitors in various biochemical pathways related to disease states.
Antitubercular Activity
Recent studies have highlighted the potential of azetidine derivatives in combating Mycobacterium tuberculosis. For example, compounds similar to 1-(Pyridazin-3-yl)azetidin-3-amine were evaluated for their inhibitory concentrations (IC50) against M. tuberculosis H37Ra. Notably, some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular activity .
Inhibition Studies
In a study focusing on polyketide synthase (Pks13), azetidine amides were shown to retain good activity against the Pks13 thioesterase domain. The crystal structure analysis revealed that these compounds bind effectively within the active site, suggesting a direct interaction that could lead to enhanced potency against bacterial strains .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed in human embryonic kidney cells (HEK-293). The results indicated that the compound is non-toxic at effective concentrations, making it a candidate for further development in therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the azetidine ring can significantly influence the biological activity of the compound. For instance, substituents on the pyridazine moiety have been linked to enhanced binding affinities and improved inhibitory effects against target enzymes .
Case Study 1: Antitubercular Efficacy
In a comparative study involving multiple azetidine derivatives, a specific derivative of 1-(Pyridazin-3-yl)azetidin-3-amine demonstrated superior activity against M. tuberculosis, with IC90 values indicating effective inhibition at low concentrations .
Case Study 2: Inhibition of Enzymatic Activity
Another study focused on the inhibition of BCR-ABL kinase activity by related compounds. Here, the structural analogs exhibited potent inhibition in cellular assays, with IC50 values in the nanomolar range . This highlights the potential for developing targeted therapies for conditions like chronic myeloid leukemia.
Data Tables
| Compound | IC50 (μM) | Target | Remarks |
|---|---|---|---|
| 1-(Pyridazin-3-yl)azetidin-3-amine | 1.35 - 2.18 | M. tuberculosis | Significant antitubercular activity |
| Azetidine Amide Derivative | 12 | Pks13 thioesterase | Improved binding affinity |
| Pyridazine Analog | 6 | BCR-ABL Kinase | Potent inhibition |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(pyridazin-3-yl)azetidin-3-amine dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves coupling pyridazine derivatives with azetidine precursors. For example, microwave-assisted functionalization of 3,6-dichloropyridazine analogs (e.g., via nucleophilic substitution) can introduce the azetidine-3-amine moiety . Key considerations include:
- Temperature control : Higher temperatures (>100°C) may accelerate ring closure but risk decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by HCl-mediated deprotection to yield the dihydrochloride salt .
Q. How is the purity of this compound assessed, and what analytical techniques are most reliable?
Methodological Answer: Purity assessment combines:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is standard, achieving >98% purity when using C18 columns and acetonitrile/water gradients .
- NMR spectroscopy : and NMR confirm structural integrity; the pyridazine ring protons appear as distinct doublets (δ 8.5–9.5 ppm), while azetidine protons resonate at δ 3.0–4.0 ppm .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) at m/z 186.64 (free base) or 222.12 (dihydrochloride form) .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
Methodological Answer:
- Solubility : Freely soluble in water (>50 mg/mL) due to the dihydrochloride salt form; sparingly soluble in ethanol or DMSO .
- Stability : Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Long-term stability (>6 months) is achievable in lyophilized form, whereas aqueous solutions degrade within weeks .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing and physicochemical properties of this compound?
Methodological Answer: The dihydrochloride salt forms a network of N–H···Cl and O–H···N hydrogen bonds, as observed in related azetidine derivatives. Graph set analysis (e.g., R(8) motifs) reveals cyclic dimerization patterns that stabilize the crystal lattice . Computational modeling (DFT or MD simulations) can predict how modifications to the pyridazine ring alter intermolecular interactions and melting points .
Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery pipelines?
Methodological Answer:
- Amino group functionalization : The primary amine on azetidine reacts with sulfonyl chlorides or activated esters to form sulfonamides or amides, respectively. Use of coupling agents (e.g., HATU) in DMF at 0–5°C minimizes side reactions .
- Pyridazine ring modifications : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the 4-position of pyridazine, enhancing target affinity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from:
- Purity variations : Batch-to-batch differences in HCl salt stoichiometry (e.g., mono- vs. dihydrochloride) affect solubility and bioavailability. Validate salt content via elemental analysis .
- Assay conditions : Adjust buffer pH (6.5–7.4) to account for the compound’s pKa (~8.1 for the amine group). Use orthogonal assays (e.g., SPR and cellular uptake) to confirm target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
